molecular formula C9H19NOS B7938130 4-[(Thiolan-3-yl)amino]pentan-1-ol

4-[(Thiolan-3-yl)amino]pentan-1-ol

Cat. No.: B7938130
M. Wt: 189.32 g/mol
InChI Key: ZAWLCMTZRPQIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Thiolan-3-yl)amino]pentan-1-ol is a chemical compound with the molecular formula C9H19NOS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Thiolan-3-yl)amino]pentan-1-ol can be achieved through biocatalytic reductive amination. This method involves the use of native amine dehydrogenases to access short chiral alkyl amines and amino alcohols. The process typically involves the conversion of a ketone or aldehyde to an amine using ammonia or an amine donor in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity and yield. The process may include the use of lipase-catalyzed resolutions and transaminases to produce optically active amines .

Chemical Reactions Analysis

Types of Reactions

4-[(Thiolan-3-yl)amino]pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Thiolan-3-yl)amino]pentan-1-ol is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(Thiolan-3-yl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Thiolan-2-yl)amino]butan-1-ol
  • 4-[(Thiolan-3-yl)amino]hexan-1-ol
  • 4-[(Thiolan-3-yl)amino]butan-1-ol

Uniqueness

4-[(Thiolan-3-yl)amino]pentan-1-ol is unique due to its specific thiolan-3-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective .

Biological Activity

4-[(Thiolan-3-yl)amino]pentan-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

The chemical structure of this compound features a thiolane ring and an amino group attached to a pentan-1-ol backbone. This unique combination of functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₇H₁₃NOS
Molecular Weight159.25 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiolane ring can participate in redox reactions, influencing cellular signaling pathways. The amino group can form hydrogen bonds, enhancing interactions with biomolecules.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent.
  • Neuroprotective Effects : Research has shown that this compound exhibits neuroprotective effects in vitro by reducing oxidative stress in neuronal cells. It was found to enhance cell viability in models of oxidative damage.
  • Anti-inflammatory Properties : In animal models, this compound reduced inflammation markers, indicating potential for use in inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectiveReduces oxidative stress
Anti-inflammatoryLowers inflammation markers

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential as a therapeutic agent. Its ability to modulate biochemical pathways makes it a candidate for further drug development.

Key Findings:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Binding Affinity : Studies using radiolabeled compounds indicate that this compound has a high binding affinity for certain receptors, which may explain its biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound exhibits unique pharmacokinetic properties due to its specific functional groups.

Table 3: Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-Amino-pentan-1-olPrimary amineModerate antimicrobial activity
Thiolane-derived analogsVaried functional groupsLimited neuroprotective effects
4-(Thiazolidin-3-yl)aminopentanolThiazolidine ringEnhanced anti-inflammatory effects

Properties

IUPAC Name

4-(thiolan-3-ylamino)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOS/c1-8(3-2-5-11)10-9-4-6-12-7-9/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWLCMTZRPQIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NC1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.